molecular formula C11H18O4 B1216379 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate CAS No. 25035-82-9

2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate

Cat. No. B1216379
CAS RN: 25035-82-9
M. Wt: 214.26 g/mol
InChI Key: YWDYRRUFQXZJBG-UHFFFAOYSA-N
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Patent
US06407161B1

Procedure details

An aqueous monomer phase was formed containing 40 g acrylic acid, 36.2 g of 46% sodium hydroxide solution, 0.03 g methylenebisacrylamide and 73.8 g water. A continuous phase was formed of 500 g ethyl acetate and 20 g of a stabiliser of composition butyl acrylate/methacrylic acid (90/10 by weight), prepared in a similar manner to Example 1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
methylenebisacrylamide
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
73.8 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+].[CH2:8]([CH:14]=CC(N)=O)[CH:9]=[CH:10]C(N)=O.O>C(OCC)(=O)C>[C:1]([O:5][CH2:14][CH2:8][CH2:9][CH3:10])(=[O:4])[CH:2]=[CH2:3].[C:1]([OH:5])(=[O:4])[C:2]([CH3:8])=[CH2:3] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
36.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
methylenebisacrylamide
Quantity
0.03 g
Type
reactant
Smiles
C(C=CC(=O)N)C=CC(=O)N
Name
Quantity
73.8 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
500 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous monomer phase was formed

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCC.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.